molecular formula C15H25N6O14P3S B025869 (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine CAS No. 101249-72-3

(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine

Cat. No. B025869
M. Wt: 638.4 g/mol
InChI Key: DNDIEDJCTKJQLE-IWABNVMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine, also known as AdoHcy, is a naturally occurring molecule that plays a crucial role in the regulation of biochemical pathways in living organisms. AdoHcy is synthesized from S-adenosylmethionine (SAM) during the process of methylation, which is an essential process for the regulation of gene expression, protein function, and other cellular processes. In

Mechanism Of Action

(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine acts as an inhibitor of SAM-dependent methyltransferases, which are enzymes that catalyze the transfer of methyl groups from SAM to various substrates. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine competes with SAM for binding to methyltransferases, thereby inhibiting their activity. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also a substrate for the enzyme (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine hydrolase, which converts (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine to homocysteine and adenosine.

Biochemical And Physiological Effects

(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to have a wide range of biochemical and physiological effects. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to regulate gene expression and protein function through its role in DNA and histone methylation. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be involved in the regulation of immune function, inflammation, and oxidative stress.

Advantages And Limitations For Lab Experiments

(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has several advantages and limitations for lab experiments. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a naturally occurring molecule, which makes it easy to obtain and study. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also stable and can be stored for long periods, making it ideal for use in lab experiments. However, (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a potent inhibitor of SAM-dependent methyltransferases, which can make it difficult to study the effects of SAM-dependent methylation in the presence of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine.

Future Directions

There are several future directions for research on (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. One direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of epigenetic modifications, including DNA and histone methylation. Another direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. Additionally, research could focus on the development of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine analogs that could be used as potential therapeutic agents for the treatment of diseases associated with aberrant DNA and histone methylation.

Synthesis Methods

(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is synthesized from SAM through a process called demethylation. The demethylation of SAM produces S-adenosylhomocysteine (SAH), which is then hydrolyzed to produce (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. The synthesis of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine occurs naturally in living organisms and can also be produced through chemical synthesis.

Scientific Research Applications

(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been extensively studied for its role in the regulation of biochemical pathways in living organisms. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is involved in the regulation of gene expression, protein function, and other cellular processes. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be a critical regulator of DNA methylation, which is essential for the regulation of gene expression. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of histone methylation, which is critical for the regulation of chromatin structure and gene expression.

properties

CAS RN

101249-72-3

Product Name

(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine

Molecular Formula

C15H25N6O14P3S

Molecular Weight

638.4 g/mol

IUPAC Name

(2S)-2-amino-4-[(1S)-1-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]ethyl]sulfanylbutanoic acid

InChI

InChI=1S/C15H25N6O14P3S/c16-6(15(24)25)1-2-39-7(3-36(26,27)34-38(31,32)35-37(28,29)30)11-9(22)10(23)14(33-11)21-5-20-8-12(17)18-4-19-13(8)21/h4-7,9-11,14,22-23H,1-3,16H2,(H,24,25)(H,26,27)(H,31,32)(H2,17,18,19)(H2,28,29,30)/t6-,7+,9-,10+,11+,14+/m0/s1

InChI Key

DNDIEDJCTKJQLE-IWABNVMOSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCC[C@@H](C(=O)O)N)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N

synonyms

(5'-((N-triphosphoamino)methyl)adenosyl)homocysteine
(5'-((N-triphosphoamino)methyl)adenosyl)homocysteine, (5'S)-isomer
5-TPMAH
S-(5'(R)-((N-triphosphoamino)methyl)adenosyl)-L-homocysteine

Origin of Product

United States

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